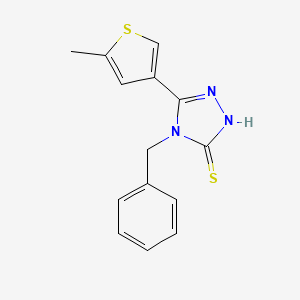
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol, also known as BMTT, is a compound that has garnered interest in the scientific community due to its potential applications in various fields. BMTT belongs to the class of compounds known as thiosemicarbazones, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit antitumor, antifungal, and antibacterial activities. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an anti-inflammatory agent and as a chelating agent for metal ions. In biochemistry, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In materials science, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol exhibits antitumor activity in animal models of cancer. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be used as a starting material for the synthesis of other compounds, which can be used to study the structure-activity relationship of thiosemicarbazones. However, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol also has some limitations for lab experiments. It is relatively unstable and can decompose over time, which can affect the reproducibility of experiments. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One direction is to study the structure-activity relationship of thiosemicarbazones, which can help to identify more potent and selective compounds for various biological targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol, which can help to optimize its therapeutic potential. Additionally, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be used as a starting material for the synthesis of other compounds, which can be used to study the biological activities of thiosemicarbazones in more detail.
Synthesemethoden
The synthesis of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with benzylhydrazine and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Eigenschaften
IUPAC Name |
4-benzyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-10-7-12(9-19-10)13-15-16-14(18)17(13)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIALLAJNMSGYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

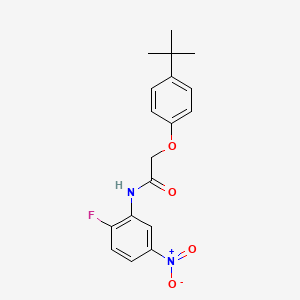
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
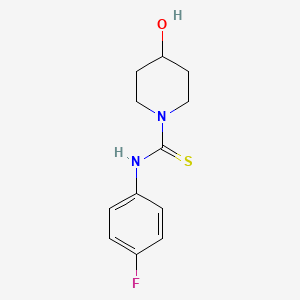
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
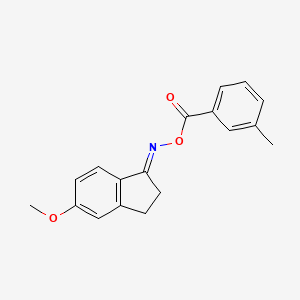
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
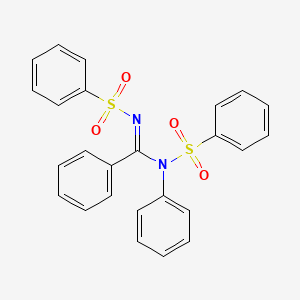
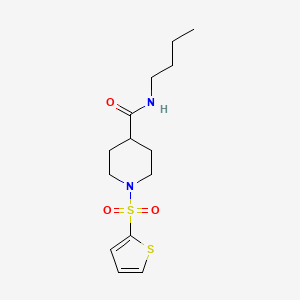
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)


![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)